molecular formula C9H10N2 B014105 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine CAS No. 4593-27-5

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Cat. No.: B014105
CAS No.: 4593-27-5
M. Wt: 146.19 g/mol
InChI Key: NVYOSBQIPCBNNK-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of o-Myosmine is the α4β2 nicotinic acetylcholine receptor (nAChR) . This receptor is a type of ionotropic receptor and is widely distributed in the nervous system. It plays a crucial role in neurotransmission and is involved in various physiological processes.

Mode of Action

o-Myosmine interacts with its target, the α4β2 nAChR, with a relatively low affinity, having a Ki value of 3300 nM . The interaction of o-Myosmine with the receptor can influence the receptor’s function, potentially altering the transmission of signals in the nervous system.

Biochemical Pathways

It is known that o-myosmine can be easily nitrosated, yielding 4-hydroxy-1-(3-pyridyl)-1-butanone (hpb) and the esophageal tobacco carcinogen n’-nitrosonornicotine . These compounds may have further effects on cellular processes and pathways.

Pharmacokinetics

It has been observed that in wistar rats, a higher percentage of the radioactivity from o-myosmine was excreted in urine at lower doses (0001 and 0005 μmol/kg), compared to higher doses (05 and 50 μmol/kg), where only 778% and 754% of the dose was found in urine . This suggests that the bioavailability of o-Myosmine may be dose-dependent.

Result of Action

The formation of hpb and n’-nitrosonornicotine through the nitrosation of o-myosmine suggests that it may have potential carcinogenic effects, particularly in relation to esophageal cancer .

Action Environment

The action, efficacy, and stability of o-Myosmine can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of nitrosation of o-Myosmine . Additionally, factors such as temperature and the presence of other substances can potentially influence the interaction of o-Myosmine with its target receptor and its subsequent effects.

Biochemical Analysis

Biochemical Properties

2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interaction with nicotinic acetylcholine receptors (nAChRs). It exhibits low affinity for the α4β2 subtype of nAChRs with a Ki value of 3300 nM . This interaction is crucial as nAChRs are involved in neurotransmission and various neurological processes. Additionally, this compound can undergo nitrosation to form carcinogenic compounds such as N’-nitrosonornicotine .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving nAChRs. The compound’s interaction with these receptors can modulate neurotransmitter release and impact gene expression related to neuronal function . Furthermore, this compound can influence cellular metabolism by affecting the metabolic pathways it is involved in .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with nAChRs. This binding can lead to either inhibition or activation of these receptors, depending on the context. The compound’s ability to undergo nitrosation also suggests a potential mechanism for its carcinogenic effects, as the nitrosated products can interact with DNA and other cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that its effects on cellular function can vary, with some studies indicating potential long-term impacts on neurotransmitter release and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity, including convulsions and other neurological symptoms . The threshold for these effects is dose-dependent, with significant toxic effects observed at doses above 50 μmol/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and nitrosation reactions . The enzymes involved in these processes include cytochrome P450 oxidases, which facilitate the compound’s conversion to various metabolites . These metabolic processes can influence the overall metabolic flux and levels of related metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different tissues, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be found in various cellular compartments, including the cytoplasm and nucleus, where it can exert its effects on gene expression and other cellular functions . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .

Properties

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYOSBQIPCBNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40309009
Record name o-Myosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4593-27-5
Record name 4593-27-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Myosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Reactant of Route 2
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Reactant of Route 3
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Reactant of Route 4
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Reactant of Route 5
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Reactant of Route 6
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

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